molecular formula C13H15ClN2O2 B6242698 1-(1-benzofuran-2-carbonyl)piperazine hydrochloride CAS No. 1239983-17-5

1-(1-benzofuran-2-carbonyl)piperazine hydrochloride

Cat. No.: B6242698
CAS No.: 1239983-17-5
M. Wt: 266.7
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Description

1-(1-benzofuran-2-carbonyl)piperazine hydrochloride is a chemical compound with the molecular formula C13H14N2O2·HCl It is known for its unique structure, which combines a benzofuran ring with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzofuran-2-carbonyl)piperazine hydrochloride typically involves the reaction of benzofuran-2-carboxylic acid with piperazine in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(1-benzofuran-2-carbonyl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-benzofuran-2-carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring can interact with hydrophobic pockets, while the piperazine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-benzofuran-2-carbonyl)piperidine hydrochloride
  • 1-(1-benzofuran-2-carbonyl)morpholine hydrochloride
  • 1-(1-benzofuran-2-carbonyl)pyrrolidine hydrochloride

Uniqueness

1-(1-benzofuran-2-carbonyl)piperazine hydrochloride is unique due to its specific combination of a benzofuran ring and a piperazine moiety. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development in various fields.

Properties

CAS No.

1239983-17-5

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.7

Purity

95

Origin of Product

United States

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